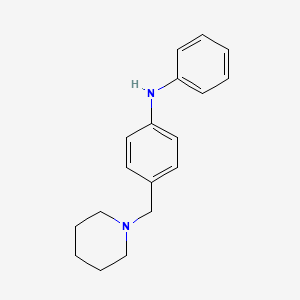
Diisobutylnaphthalene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutylnaphthalene-2-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, where the naphthalene ring is substituted with two isobutyl groups and a sulfonic acid group at the 2-position. This compound is known for its applications in various industrial processes, particularly in the production of dyes and as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutylnaphthalene-2-sulphonic acid can be synthesized through the sulfonation of diisobutylnaphthalene. The process typically involves the reaction of diisobutylnaphthalene with sulfuric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where diisobutylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield. After the reaction is complete, the product is separated and purified using techniques such as distillation, crystallization, or filtration .
Chemical Reactions Analysis
Types of Reactions
Diisobutylnaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form naphthalene derivatives with different functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthol, aminonaphthalene, and other sulfonated naphthalene compounds .
Scientific Research Applications
Diisobutylnaphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential use in biological systems as a surfactant or emulsifying agent.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its surfactant properties.
Industry: It is used in the formulation of detergents, wetting agents, and dispersants.
Mechanism of Action
The mechanism of action of diisobutylnaphthalene-2-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid group allows the compound to act as a strong acid, facilitating proton transfer reactions. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s surfactant properties enable it to reduce surface tension, making it useful in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler derivative of naphthalene with a single sulfonic acid group.
Dinonylnaphthalenedisulfonic acid: A more complex derivative with two sulfonic acid groups and longer alkyl chains.
Alkyl naphthalene sulfonate sodium salt: A sodium salt of alkylated naphthalene sulfonic acid used as a surfactant
Uniqueness
Diisobutylnaphthalene-2-sulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two isobutyl groups enhances its hydrophobicity, making it more effective as a surfactant compared to simpler naphthalene sulfonic acids. Additionally, its specific structure allows for targeted applications in dye synthesis and industrial formulations .
Properties
CAS No. |
958820-46-7 |
|---|---|
Molecular Formula |
C18H24O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,3-bis(2-methylpropyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)17(10-13(3)4)18(15)22(19,20)21/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |
InChI Key |
UTDRFZYLWMKWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
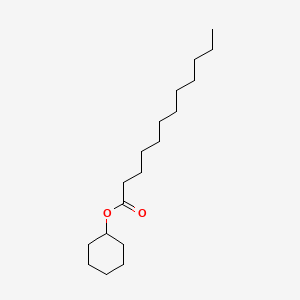
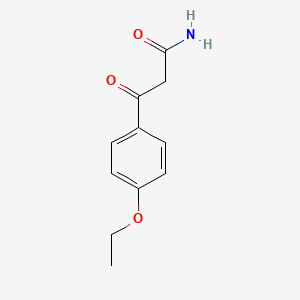
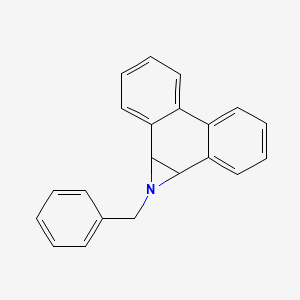
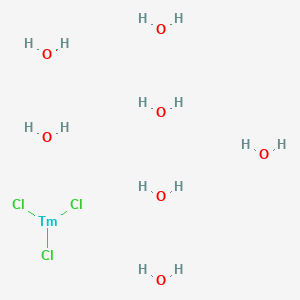
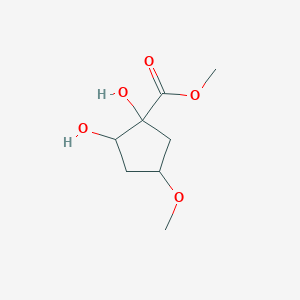
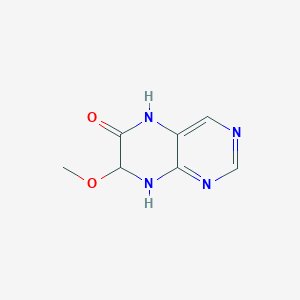

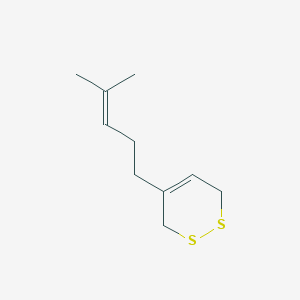
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
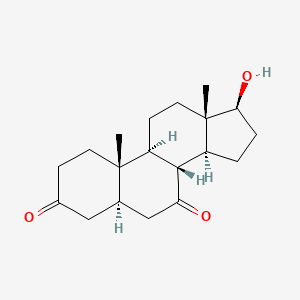
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
